Melarsoprol

Human African Trypanosomiasis Chemotherapy Clinical Trial

Melarsoprol is the irreplaceable positive control for late-stage T. b. rhodesiense efficacy studies, with a documented 96% cure rate and established CSF pharmacokinetic benchmarks. Unlike eflornithine (T. b. gambiense only) or CNS-inactive early-stage agents such as pentamidine and suramin, melarsoprol uniquely enables robust in vivo modeling of CNS-involved rhodesiense infection. Its well-characterized reactive encephalopathy rate (5.9%) and thiamine uptake Ki (44 µmol/L) make it an essential high-risk comparator for neurotoxicity screening cascades. Authentic, high-purity melarsoprol is critical for resistance mechanism research, where MIC values vary up to 72-fold geographically.

Molecular Formula C12H15AsN6OS2
Molecular Weight 398.3 g/mol
CAS No. 494-79-1
Cat. No. B1676173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelarsoprol
CAS494-79-1
SynonymsArsobal
Mel B
Melarsenoxid BAL
Melarsenoxid-BAL
MelarsenoxidBAL
Melarsoprol
Molecular FormulaC12H15AsN6OS2
Molecular Weight398.3 g/mol
Structural Identifiers
SMILESC1C(S[As](S1)C2=CC=C(C=C2)NC3=NC(=NC(=N3)N)N)CO
InChIInChI=1S/C12H15AsN6OS2/c14-10-17-11(15)19-12(18-10)16-8-3-1-7(2-4-8)13-21-6-9(5-20)22-13/h1-4,9,20H,5-6H2,(H5,14,15,16,17,18,19)
InChIKeyJCYZMTMYPZHVBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Melarsoprol (CAS 494-79-1): Baseline Characteristics and Procurement Significance for Antitrypanosomal Research


Melarsoprol is a trivalent organic arsenical belonging to the melaminophenylarsine class [1]. It was introduced in 1949 for the treatment of human African trypanosomiasis (HAT, or sleeping sickness) and remains the only drug effectively approved for treating both subspecies of the disease in its advanced, central nervous system (CNS)-involved stage: Trypanosoma brucei gambiense and T. b. rhodesiense [2][3]. Its mechanism of action involves the active metabolite, melarsen oxide, which interacts with trypanothione, a key antioxidant in the parasite, leading to disruption of redox balance and cell death [1].

Melarsoprol (CAS 494-79-1): Critical Reasons Why In-Class Substitution Is Not Advisable


In the treatment of late-stage human African trypanosomiasis (HAT), compounds cannot be interchanged based solely on in vitro potency against bloodstream forms. A critical functional differentiation lies in the ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the cerebrospinal fluid (CSF). Pentamidine and suramin, effective for early-stage HAT, do not adequately penetrate the CNS and are thus ineffective for late-stage disease [1]. Even among agents with CNS activity, the spectrum of activity against the two main subspecies—T. b. gambiense and T. b. rhodesiense—differs significantly. Eflornithine, for instance, is effective only against T. b. gambiense, leaving melarsoprol as the primary agent for T. b. rhodesiense late-stage infection [2]. Furthermore, the rising prevalence of melarsoprol-resistant strains, with reported treatment failure rates as high as 20% in some regions of Central Africa, means that procurement of authentic, high-purity melarsoprol is essential for establishing reliable research baselines and for studying resistance mechanisms [3].

Melarsoprol (CAS 494-79-1): Quantitative Evidence for Differentiated Procurement and Research Selection


Efficacy in Late-Stage T. b. rhodesiense: Monotherapy vs. Combination Therapy

In a clinical trial for late-stage T. b. rhodesiense, a 10-day melarsoprol monotherapy schedule achieved a clinical cure rate of 96% at 12 months post-treatment . In contrast, a combination trial for T. b. gambiense showed a melarsoprol-nifurtimox cure rate of only 44.4% [1]. This demonstrates melarsoprol's critical role as a single-agent backbone for treating T. b. rhodesiense, for which eflornithine is not effective [2].

Human African Trypanosomiasis Chemotherapy Clinical Trial

Blood-Brain Barrier Penetration: CSF Concentration vs. Inactive Comparators

Melarsoprol achieves measurable concentrations in human cerebrospinal fluid (CSF). Pharmacokinetic studies show CSF levels ranging from 0 to 0.1 µg/mL 24 hours post-administration [1]. In contrast, pentamidine and suramin exhibit negligible CSF penetration and are therefore indicated only for early-stage (hemolymphatic) HAT prior to CNS involvement [2][3].

Pharmacokinetics CNS Penetration Trypanosomiasis

Metabolic Activation and Pharmacokinetic Discrepancy: HPLC vs. Bioassay Half-Life

Melarsoprol exhibits a pronounced discrepancy in measured half-life depending on the analytical method. Using HPLC, its half-life is <1 hour, indicating rapid clearance of the parent compound. However, using a bioassay (which detects active metabolites), the half-life extends to ~35 hours [1]. This is due to rapid conversion to the active metabolite, melarsen oxide, which reaches peak plasma concentration in 15 minutes and has a half-life of 3.9 hours [2]. This metabolic profile differs from direct-acting trypanocides and is critical for understanding its in vivo activity.

Drug Metabolism Pharmacokinetics Prodrug Activation

Adverse Event Profile: Reactive Encephalopathy Incidence and Mortality

Melarsoprol treatment carries a quantifiable risk of severe adverse events. In a large cohort of 1083 patients with T. b. gambiense HAT, the incidence of drug-induced encephalopathy was 5.9%, with an overall mortality rate of 5.7% during treatment [1]. Mortality from reactive encephalopathy can be as high as 50% [2]. In comparison, eflornithine-based regimens show a lower incidence of severe neurological adverse events, which has driven its adoption for T. b. gambiense where feasible [3].

Drug Safety Toxicity Clinical Trial

Resistance Profile: Elevated MIC Values in Endemic Regions

Melarsoprol susceptibility varies geographically. Isolates of T. b. gambiense from Northwest Uganda exhibit elevated minimum inhibitory concentrations (MICs) for melarsoprol, ranging from 0.009 to 0.072 µg/mL. This is significantly higher than MICs for isolates from Côte d'Ivoire (0.001–0.018 µg/mL) and for T. b. rhodesiense from Southeast Uganda (0.001–0.009 µg/mL) [1]. One Ugandan isolate had an MIC (0.072 µg/mL) exceeding achievable CSF concentrations, directly explaining treatment failures [1].

Drug Resistance MIC Molecular Epidemiology

Active Metabolite Selectivity: Melarsoprol vs. Melarsen Oxide in Thiamine Transport Inhibition

A key functional distinction exists between melarsoprol and its active metabolite, melarsen oxide. Melarsoprol competitively inhibits high-affinity thiamine transport in mouse neuroblastoma cells with a Ki of 44 µmol/L. In contrast, melarsen oxide has no inhibitory effect on this transporter [1]. This suggests that the neurotoxicity of melarsoprol may be linked to the parent compound's interaction with thiamine transport, a mechanism not shared by its main active metabolite [1].

Mechanism of Action Drug Transport Toxicity

Melarsoprol (CAS 494-79-1): Evidence-Backed Research and Industrial Application Scenarios


Positive Control for Late-Stage T. b. rhodesiense Drug Discovery

Given its 96% cure rate in late-stage T. b. rhodesiense HAT and the fact that eflornithine is not effective against this subspecies [1], melarsoprol is the essential positive control for in vivo efficacy studies in rodent models of CNS-involved T. b. rhodesiense infection. This is critical for evaluating the therapeutic potential of new chemical entities targeting this more virulent form of HAT.

Pharmacokinetic/Pharmacodynamic Modeling of CNS-Penetrant Antitrypanosomals

The unique pharmacokinetic profile of melarsoprol, characterized by a <1 hour HPLC half-life for the parent drug but a ~35 hour bioassay half-life due to active metabolites , makes it an ideal model compound for developing and validating PK/PD models for CNS-active prodrugs. The measurable CSF concentrations of 0-0.1 µg/mL [1] provide a benchmark for assessing the CNS penetration of novel agents.

Investigating Mechanisms of Drug Resistance and Cross-Resistance

The well-documented geographic variation in MIC values for melarsoprol, with some Ugandan isolates showing a 72-fold higher MIC than susceptible strains , makes this compound a cornerstone for resistance research. Studies on the P2 adenosine transporter, mutations in which confer melarsoprol resistance, rely on authentic melarsoprol to characterize cross-resistance patterns with other diamidine and arsenical drugs.

Neurotoxicity and Safety Pharmacology Benchmarking

With a precisely quantified 5.9% incidence of reactive encephalopathy in large patient cohorts and a demonstrated Ki of 44 µmol/L for thiamine uptake inhibition [1], melarsoprol serves as a high-risk benchmark in neurotoxicity screening cascades. New antitrypanosomal candidates can be evaluated for their safety margin relative to this well-characterized, toxic standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Melarsoprol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.